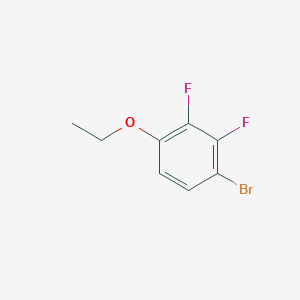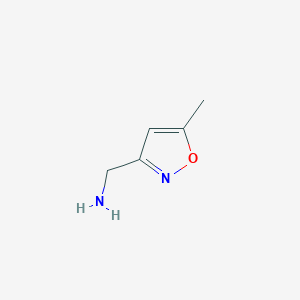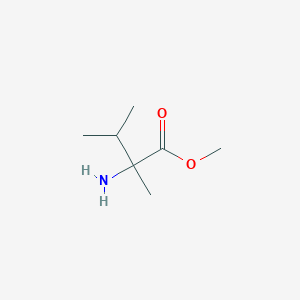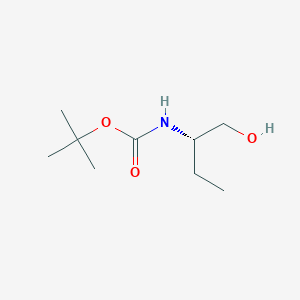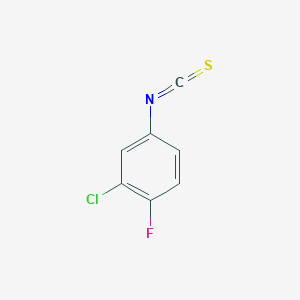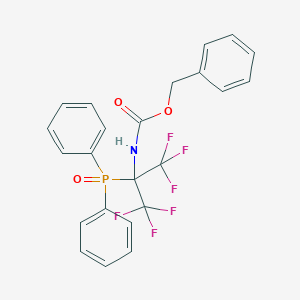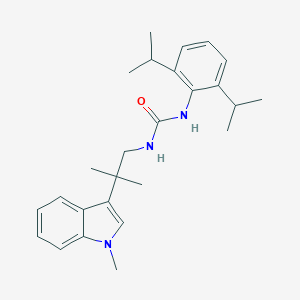
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)-, also known as BIM-23127, is a chemical compound that belongs to the class of urea-based compounds. It has been widely studied for its potential applications in the field of medicine, particularly in the treatment of various diseases.
作用機序
The mechanism of action of Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)- involves its interaction with specific targets in the body, including enzymes and receptors. Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)- has been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair. It has also been shown to interact with specific receptors, such as the sigma-1 receptor, which is involved in the regulation of various cellular processes.
生化学的および生理学的効果
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)- has been shown to have various biochemical and physiological effects in the body. In cancer research, Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)- has been shown to induce apoptosis and inhibit the growth of cancer cells. In Alzheimer's and Parkinson's disease research, Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)- has been shown to have neuroprotective properties and improve cognitive function. Additionally, Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)- has been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.
実験室実験の利点と制限
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)- has several advantages for lab experiments, including its high purity and stability, as well as its well-defined mechanism of action. However, there are also some limitations to its use in lab experiments, including its relatively high cost and limited availability.
将来の方向性
There are several future directions for research on Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)-, including its potential applications in the treatment of other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to elucidate the precise mechanism of action of Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)- and to optimize its synthesis method to improve its yield and purity. Furthermore, the development of new analogs of Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)- may lead to the discovery of more potent and selective compounds with potential therapeutic applications.
合成法
The synthesis of Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)- involves a multi-step process that starts with the reaction of 2,6-diisopropylaniline with 2-bromo-1-(1-methyl-1H-indol-3-yl)propan-2-ol to form an intermediate product. This intermediate is then reacted with 2,2-dimethyl-1,3-dioxolane-4-methanol to form the final product, Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)-. The synthesis method has been extensively studied and optimized to improve the yield and purity of the final product.
科学的研究の応用
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)- has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)- has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's and Parkinson's disease research, Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)- has been studied for its neuroprotective properties and its ability to improve cognitive function.
特性
CAS番号 |
145131-27-7 |
|---|---|
製品名 |
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-methyl-2-(1-methyl-1H-indol-3-yl)propyl)- |
分子式 |
C26H35N3O |
分子量 |
405.6 g/mol |
IUPAC名 |
1-[2,6-di(propan-2-yl)phenyl]-3-[2-methyl-2-(1-methylindol-3-yl)propyl]urea |
InChI |
InChI=1S/C26H35N3O/c1-17(2)19-12-10-13-20(18(3)4)24(19)28-25(30)27-16-26(5,6)22-15-29(7)23-14-9-8-11-21(22)23/h8-15,17-18H,16H2,1-7H3,(H2,27,28,30) |
InChIキー |
ASYGISDXVLIWAH-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC(C)(C)C2=CN(C3=CC=CC=C32)C |
正規SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC(C)(C)C2=CN(C3=CC=CC=C32)C |
その他のCAS番号 |
145131-27-7 |
同義語 |
3-(2,6-dipropan-2-ylphenyl)-1-[2-methyl-2-(1-methylindol-3-yl)propyl]u rea |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



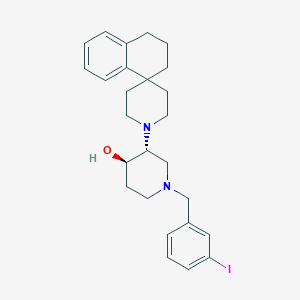
![benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate](/img/structure/B136169.png)
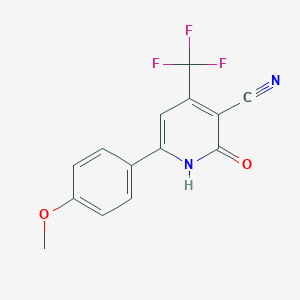
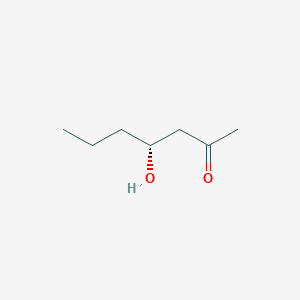
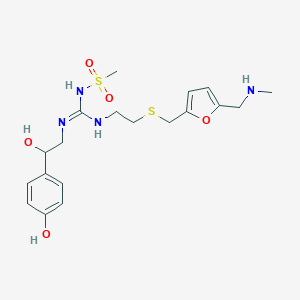
![Decahydropyrazino[1,2-d][1,4]diazepine](/img/structure/B136175.png)
